2-Bromo-4,5-dimethoxybenzenethiol
Description
Significance of Aromatic Thiols in Chemical Synthesis and Materials Science
Aromatic thiols, or thiophenols, are organosulfur compounds that serve as crucial building blocks and intermediates in a wide array of chemical applications. Their significance stems from the versatile reactivity of the thiol group. Thiols are readily oxidized to form disulfides, a reversible reaction that is central to many biological processes and has applications in polymer chemistry. The thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile, enabling the formation of thioethers through reactions with alkyl halides and other electrophiles. organic-chemistry.org This reactivity is fundamental to the synthesis of numerous pharmaceuticals and agrochemicals.
In materials science, aromatic thiols are renowned for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. This property is exploited in nanoscience, electronics, and sensor technology. Furthermore, the incorporation of thiol functionalities into polymers can enhance their thermal stability and refractive index, making them suitable for advanced optical materials. The broad utility of aromatic thiols underscores the importance of developing synthetic routes to novel, functionalized derivatives like 2-Bromo-4,5-dimethoxybenzenethiol. wikipedia.org
Role of Bromine Substituents in Directing Chemical Reactivity and Synthetic Strategies
The presence of a bromine atom on an aromatic ring significantly influences its reactivity in electrophilic aromatic substitution (EAS) reactions. Bromine is an interesting case as it is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than unsubstituted benzene (B151609). This deactivation is due to the strong inductive electron-withdrawing effect of the electronegative bromine atom. libretexts.org
However, despite its deactivating nature, the bromine substituent is an ortho, para-director. This directing effect is a consequence of resonance stabilization. The lone pairs of electrons on the bromine atom can be delocalized into the benzene ring, creating resonance structures with a negative charge at the ortho and para positions. researchgate.net This resonance effect, although weaker than the inductive effect, preferentially stabilizes the intermediates formed during ortho and para attack by an electrophile, making these positions more reactive than the meta position. researchgate.netresearchgate.net This dual role of bromine—deactivating the ring while directing substitution—is a cornerstone of synthetic strategy, allowing for controlled functionalization of the aromatic core. Furthermore, the bromo-substituent itself can serve as a reactive handle for subsequent cross-coupling reactions.
Conformation and Electronic Effects of Dimethoxy Moieties on Benzene Derivatives
Methoxy (B1213986) (-OCH₃) groups are strong activating groups in electrophilic aromatic substitution reactions. Current time information in Pasuruan, ID. They exert a powerful electron-donating effect through resonance, where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. This effect significantly increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring much more susceptible to attack by electrophiles. libretexts.orgCurrent time information in Pasuruan, ID.
In addition to their electronic influence, the presence of two methoxy groups on the benzene ring also has conformational implications. The methoxy groups are not freely rotating; their orientation relative to the plane of the benzene ring can be influenced by steric interactions with adjacent substituents. In a compound like this compound, the methoxy groups are expected to be nearly coplanar with the benzene ring to maximize resonance overlap. The interplay of the electronic effects of the two activating methoxy groups and the deactivating but directing bromine atom creates a specific pattern of reactivity on the aromatic ring, guiding further synthetic transformations. organic-chemistry.org
Contextualization of this compound within Substituted Arenes Research
This compound is situated within the extensive and active field of substituted arenes research. The synthesis and study of polysubstituted benzenes are driven by the need for novel molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis. The specific arrangement of the bromo, dimethoxy, and thiol groups in this compound makes it a valuable intermediate for the synthesis of more complex molecular architectures.
Research into related compounds, such as 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and 2-bromo-4,5-dimethoxybenzoic acid, highlights the utility of this substitution pattern. jk-sci.comlookchem.comorganic-chemistry.org These molecules serve as precursors for a variety of target structures. The introduction of a thiol group, as in this compound, further expands the synthetic possibilities, allowing for the incorporation of sulfur-containing moieties or for its use as a ligand in coordination chemistry. The study of such multifunctional compounds contributes to a deeper understanding of how different substituents collectively influence the physical and chemical properties of an aromatic system.
Data on Related Compounds
While specific experimental data for this compound is not widely available in the literature, data for its precursors are well-documented and provide valuable context.
Table 1: Physical and Chemical Properties of Precursor Compounds
| Property | 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzoic acid |
| CAS Number | 5392-10-9 | 6286-46-0 |
| Molecular Formula | C₉H₉BrO₃ | C₉H₉BrO₄ |
| Molecular Weight | 245.07 g/mol | 261.07 g/mol |
| Melting Point | 142-146 °C jk-sci.com | 188-190 °C |
| Appearance | Colorless to slightly yellowish solid jk-sci.com | White crystalline solid |
Synthesis of Related Brominated Dimethoxybenzene Derivatives
The synthesis of the aldehyde and carboxylic acid precursors to this compound typically starts from veratraldehyde (3,4-dimethoxybenzaldehyde).
A common synthetic route involves the direct bromination of veratraldehyde. The reaction can be carried out using bromine in a suitable solvent like acetic acid or methanol (B129727). jk-sci.comorganic-chemistry.org The use of methanol has been reported to give high yields of 2-bromo-4,5-dimethoxybenzaldehyde. jk-sci.com
The corresponding carboxylic acid, 2-bromo-4,5-dimethoxybenzoic acid, can be prepared by the oxidation of 2-bromo-4,5-dimethoxytoluene using an oxidizing agent such as potassium permanganate (B83412). lookchem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrO2S |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
2-bromo-4,5-dimethoxybenzenethiol |
InChI |
InChI=1S/C8H9BrO2S/c1-10-6-3-5(9)8(12)4-7(6)11-2/h3-4,12H,1-2H3 |
InChI Key |
HGLYSVOSPZLFNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4,5 Dimethoxybenzenethiol and Analogues
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 2-bromo-4,5-dimethoxybenzenethiol reveals several potential synthetic pathways. The primary challenge lies in the selective introduction of the bromine atom and the thiol group at the C2 and C1 positions, respectively, on a 4,5-dimethoxysubstituted benzene (B151609) core. Key precursors are typically derived from commercially available veratraldehyde (3,4-dimethoxybenzaldehyde) or related aniline derivatives.
Approaches from Dimethoxybenzaldehydes and Related Anilines
A common and effective strategy commences with the bromination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). This reaction, an electrophilic aromatic substitution, yields 2-bromo-4,5-dimethoxybenzaldehyde (B182550), a crucial intermediate. google.comsunankalijaga.org The aldehyde group is a meta-director; however, the powerful ortho, para-directing influence of the two methoxy (B1213986) groups dominates, directing the incoming electrophile (bromine) to the position ortho to the C4-methoxy group and meta to the C3-methoxy group, which is the C2 position. sunankalijaga.org
One documented method involves reacting 3,4-dimethoxybenzaldehyde with bromine in an acetic acid solvent. google.com Another approach utilizes potassium bromate (KBrO₃) as an in-situ source of bromine under acidic conditions. sunankalijaga.org This method is presented as an alternative to using elemental bromine directly, which can be hazardous. sunankalijaga.org
From the 2-bromo-4,5-dimethoxybenzaldehyde intermediate, the synthesis can proceed towards the target thiol. This typically involves conversion of the aldehyde to a group that can be subsequently transformed into a thiol. For example, the aldehyde could be reduced to an alcohol, converted to a halide, and then subjected to nucleophilic substitution with a sulfur nucleophile. Alternatively, the aldehyde can be converted to an aniline, which then opens pathways for introducing the thiol group via diazonium salt chemistry. The reduction of a nitro group to an aniline is a key step in the synthesis of related functionalized anilines. nih.gov
Strategies Involving Halogen-Metal Exchange for Thiol Installation
Halogen-metal exchange reactions provide a powerful method for introducing nucleophiles, such as a thiol group, onto an aromatic ring. tcnj.edu This strategy is particularly useful when direct functionalization is difficult or lacks regioselectivity. In the context of synthesizing this compound, this approach would typically start with a dibromo or a bromo-iodo precursor, such as 1,2-dibromo-4,5-dimethoxybenzene.
The process involves the selective exchange of one halogen atom (preferentially iodine over bromine, or a more activated bromine) with a metal, most commonly lithium, using an organolithium reagent like n-butyllithium at low temperatures. tcnj.eduresearchgate.net This generates a reactive aryllithium intermediate. Subsequent quenching of this intermediate with an electrophilic sulfur source, such as elemental sulfur (S₈) followed by reduction, or with dimethyl disulfide (DMDS), installs the thiol or a protected thioether group, respectively.
A significant advantage of this method is its high regioselectivity, which can often be controlled by the choice of the organometallic reagent and the reaction conditions. nih.govnih.gov For substrates with acidic protons, a combination of a Grignard reagent (like i-PrMgCl) to deprotonate the acidic site, followed by an organolithium reagent for the halogen-metal exchange, can be employed to avoid unwanted side reactions. nih.govnih.gov
Table 1: Key Precursors and Intermediates
| Compound Name | Starting Material | Key Transformation | Reference |
|---|---|---|---|
| 2-Bromo-4,5-dimethoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde | Electrophilic Bromination | google.comsunankalijaga.org |
| 2-Bromo-4,5-dimethoxytoluene | 3,4-Dimethoxytoluene | Directed Bromination | google.com |
| Aryllithium Intermediate | 1,2-Dibromo-4,5-dimethoxybenzene | Halogen-Metal Exchange | tcnj.eduresearchgate.net |
| 3-Allyl-2-(allyloxy)-5-bromoaniline | 2-Allylphenol | Nitration, Bromination, Allylation, Reduction | nih.gov |
Direct Bromination Approaches and Regioselectivity Challenges
Introducing a bromine atom onto the 1,2-dimethoxybenzene (veratrol) core directly presents significant regioselectivity challenges due to the activating and directing effects of the two methoxy substituents.
Electrophilic Aromatic Substitution for Bromination
The two methoxy groups in 1,2-dimethoxybenzene are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution. rsc.org This means that direct bromination can lead to a mixture of isomeric products. The positions para to each methoxy group (C4 and C5) and ortho to each (C3 and C6) are all activated. Consequently, bromination of 1,2-dimethoxybenzene often yields 4-bromo-1,2-dimethoxybenzene as a major product, along with the 3-bromo isomer and dibrominated products like 4,5-dibromo-1,2-dimethoxybenzene. wku.eduoc-praktikum.de
The distribution of these products is highly dependent on the reaction conditions, including the brominating agent, solvent, and temperature. wku.edunsf.gov For instance, the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is a method for the monobromination of deactivated aromatic compounds, but for activated systems like dimethoxybenzenes, it can lead to multiple products. organic-chemistry.org Achieving high selectivity for a specific isomer, such as the precursor needed for this compound, through direct bromination of veratrol is therefore challenging. wku.edu
Directed Bromination Techniques
To overcome the regioselectivity issues associated with direct electrophilic bromination, directed bromination techniques can be employed. These methods utilize a directing group on the aromatic ring to guide the bromine atom to a specific position.
One strategy is ortho-lithiation, where a directing group (e.g., methoxy, amide) directs deprotonation of an adjacent ortho-position by a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄) to install the bromine atom with high regioselectivity.
Another approach involves using specific catalysts or reaction conditions that favor a particular isomer. For example, a patent describes a method for the directed bromination of 3,4-dimethoxytoluene using sulfuric acid, hydrogen peroxide, and a metal bromide to produce 2-bromo-4,5-dimethoxytoluene. google.com While this is on a toluene derivative, the principle of using specific reagents to control regiochemistry is applicable. Similarly, palladium-catalyzed ortho-halogenation has been developed for arylnitriles, using the cyano group as a director. organic-chemistry.org Such strategies, by installing a directing group at a key position, can provide a reliable route to specifically substituted bromoarenes that are otherwise difficult to access.
Table 2: Bromination Methodologies and Products
| Substrate | Brominating Agent/Conditions | Major Product(s) | Reference |
|---|---|---|---|
| 1,2-Dimethoxybenzene | KBrO₃, HBr, Acetic Acid | 4,5-Dibromo-1,2-dimethoxybenzene | oc-praktikum.de |
| 3,4-Dimethoxybenzaldehyde | Bromine, Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | google.com |
| 3,4-Dimethoxytoluene | H₂SO₄, H₂O₂, Metal Bromide | 2-Bromo-4,5-dimethoxytoluene | google.com |
| 1,4-Dimethoxybenzene | Oxone, NaBr (Solventless) | 2,5-Dibromo-1,4-dimethoxybenzene | chemspider.com |
Formation of the Thiol Moiety
The final key step in the synthesis of this compound is the introduction of the thiol (-SH) group. Several established methods exist for the formation of aryl thiols from various functional groups.
Traditional methods for aryl thiol synthesis include the Leuckart thiophenol synthesis, which involves the decomposition of a diazonium salt in the presence of a xanthate, followed by hydrolysis. Another classic route is the reduction of arylsulfonyl chlorides, which can be prepared from the corresponding arene by chlorosulfonation. beilstein-journals.org
More contemporary approaches often rely on transition-metal-catalyzed cross-coupling reactions. acsgcipr.org For instance, an aryl halide (like the bromo-dimethoxy precursor) can be coupled with a thiol surrogate using a palladium or copper catalyst. beilstein-journals.orgorganic-chemistry.org This C-S bond formation is a versatile and widely used method. acsgcipr.org The thiol can be installed directly or in a protected form, which is then deprotected in a subsequent step.
Another powerful method is the Newman-Kwart rearrangement. In this reaction, an aryl thiocarbamate, prepared from the corresponding phenol, rearranges upon heating to an aryl carbamate. Hydrolysis of this intermediate then yields the desired aryl thiol. This is an effective way to convert a phenolic hydroxyl group into a thiol.
The choice of method depends on the nature of the starting material and the compatibility of other functional groups present in the molecule. For a substrate like 2-bromo-4,5-dimethoxybenzaldehyde or a related derivative, conversion to a diazonium salt from an aniline precursor or direct metal-catalyzed thiolation of the corresponding aryl halide are viable and effective strategies. beilstein-journals.orgias.ac.in
Conversion of Aryl Halides to Thiols
The conversion of aryl halides, such as appropriately substituted bromo- or iodo-dimethoxybenzenes, into their corresponding thiols is a common and versatile strategy. This transformation can be achieved through several pathways, most notably involving transition-metal catalysis or direct nucleophilic substitution.
Transition-metal-catalyzed reactions have become a prominent method for C-S bond formation. google.com Copper- and palladium-catalyzed systems are frequently employed to couple aryl halides with a sulfur source. For instance, a copper(I)-catalyzed coupling reaction between an aryl iodide and elemental sulfur can be performed, followed by an in situ reduction to yield the aryl thiol. acs.org This two-step, one-pot procedure is advantageous as it uses readily available and odorless sulfur powder. A typical reaction involves heating the aryl iodide with sulfur powder, a copper(I) iodide (CuI) catalyst, and a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. The resulting intermediate is then reduced with an agent like sodium borohydride (NaBH₄) or triphenylphosphine (PPh₃) to afford the final thiol product. acs.org This method is tolerant of various functional groups, including methoxy and bromo substituents. acs.org
Palladium-catalyzed reactions also provide an effective route. These cross-coupling reactions typically pair an aryl halide with a thiol equivalent in the presence of a palladium catalyst and a suitable ligand. google.com While highly effective, these methods can be limited by the sensitivity of the catalyst and the need for specific ligands. ias.ac.in
Direct nucleophilic aromatic substitution (SNAr) of an activated aryl halide with a hydrosulfide reagent (e.g., sodium hydrosulfide, NaSH) is another viable, often more economical, route. google.com However, this pathway generally requires the aromatic ring to be activated by strong electron-withdrawing groups, which is not the case for the electron-rich 4,5-dimethoxy substituted ring system.
A summary of representative conditions for the conversion of aryl halides is presented below.
| Catalyst System | Sulfur Source | Reductant (if needed) | Typical Conditions | Functional Group Tolerance |
| CuI / K₂CO₃ | Sulfur Powder (S₈) | NaBH₄ or PPh₃ | 90°C in DMF | Good (tolerates -OCH₃, -Br, -OH, -COOH) acs.org |
| Pd₂(dba)₃ / Ligand | Thiol or Thiolate | N/A | 100°C in Dioxane/H₂O | Broad, depends on ligand google.com |
| None (SNAr) | NaSH or KSH | N/A | 50-200°C in polar aprotic solvent | Requires electron-deficient arenes google.com |
Reduction and Other Thiolation Methods
An alternative to starting from an aryl halide is the reduction of an aryl precursor containing sulfur in a higher oxidation state. A classic and effective method is the reduction of arylsulfonyl chlorides. organic-chemistry.org The synthesis of the required 2-bromo-4,5-dimethoxybenzenesulfonyl chloride could be achieved from 1-bromo-3,4-dimethoxybenzene through chlorosulfonation. The subsequent reduction of the sulfonyl chloride to the thiol is commonly performed using reducing agents like zinc dust in an acidic medium (e.g., sulfuric acid) or triphenylphosphine. organic-chemistry.orggoogle.com The reaction with triphenylphosphine is notable for its speed and chemoselectivity, proceeding rapidly in solvents like toluene and tolerating halogen substituents. organic-chemistry.org
Another established, though often multi-step, approach is the Leuckart thiophenol synthesis. This method involves the diazotization of an aniline (e.g., 2-bromo-4,5-dimethoxyaniline) to form a diazonium salt, which is then reacted with a xanthate (e.g., potassium ethyl xanthate). The resulting aryl xanthate is subsequently hydrolyzed under basic conditions to yield the desired thiophenol.
The table below outlines key features of these reductive and alternative thiolation methods.
| Starting Material | Key Reagents | Key Intermediate | Advantages | Disadvantages |
| Arylsulfonyl Chloride | Zn/H₂SO₄ or PPh₃ | N/A | High yields, good chemoselectivity organic-chemistry.org | Requires synthesis of sulfonyl chloride precursor |
| Aryl Diazonium Salt | Potassium Ethyl Xanthate | Aryl Xanthate | Classic, well-established method | Involves potentially unstable diazonium salts |
Purification and Isolation Strategies
The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The strategy employed depends on the physical properties of the thiol and the nature of the impurities present. Aryl thiols can be sensitive to oxidation, particularly under basic conditions, which can lead to the formation of disulfide byproducts.
Chromatography: Flash column chromatography on silica gel is a widely used technique for the purification of aryl thiols. acs.orgacs.org A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. rsc.org However, it has been noted that some thiols can be unstable on silica gel, potentially leading to the formation of disulfide impurities during the purification process. researchgate.netmdpi.com Careful selection of the eluent and minimizing the time the compound spends on the column can mitigate this issue.
Distillation: If the thiol is a liquid or a low-melting solid, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities. google.comias.ac.in This method is particularly suitable for larger-scale preparations where chromatography may be less practical.
Recrystallization: For solid thiols, recrystallization is an excellent method for achieving high purity. libretexts.orgmt.com The choice of solvent is crucial; an ideal solvent will dissolve the thiol and impurities at an elevated temperature but will have low solubility for the thiol upon cooling, leaving the impurities in the solution. mt.comyoutube.com Common solvents for recrystallization include ethanol, methanol (B129727), or mixtures involving hexane. rochester.edu
Extraction: A common workup procedure involves an initial extraction to separate the product from the reaction medium. After the reaction, the mixture is often acidified and extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure before final purification. organic-chemistry.org For acidic thiols, an acid-base extraction can be employed, where the thiol is extracted into a basic aqueous solution as its thiolate salt, washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate or be re-extracted as the pure thiol.
Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Scalability
The choice of a synthetic route for this compound depends on factors such as starting material availability, cost, desired scale, and tolerance for specific reagents and conditions. Each primary method offers a distinct profile of advantages and disadvantages.
| Synthetic Route | Typical Yield | Efficiency & Scalability | Key Advantages | Key Disadvantages |
| Cu-Catalyzed Thiolation of Aryl Halide | Good to Excellent (80-93%) acs.org | Moderately scalable. One-pot procedure improves efficiency. | Uses inexpensive, odorless sulfur powder. Good functional group tolerance. acs.org | Requires transition metal catalyst; potential for metal contamination. |
| Reduction of Arylsulfonyl Chloride | Good to High (71-94%) organic-chemistry.org | Highly scalable and often rapid (especially with PPh₃). organic-chemistry.org | High yields and chemoselectivity. Avoids unstable intermediates like diazonium salts. organic-chemistry.org | Requires a two-step process (synthesis of sulfonyl chloride then reduction). Chlorosulfonation can be hazardous. |
| Leuckart Synthesis (via Diazonium Salt) | Moderate to Good | Less scalable due to the handling of potentially explosive diazonium salts. Multi-step process reduces overall efficiency. | A classic, well-documented method. | Use of unstable diazonium intermediates. Potential for side reactions. |
The copper-catalyzed thiolation of an aryl iodide (e.g., 2-bromo-1-iodo-4,5-dimethoxybenzene) stands out for its operational simplicity and use of elemental sulfur. Its one-pot nature makes it efficient for laboratory-scale synthesis, and reported yields are generally high. acs.org Scalability is reasonable, though catalyst cost and removal might be considerations for industrial production.
The reduction of the corresponding arylsulfonyl chloride is arguably the most robust and scalable option. While it requires the prior synthesis of the sulfonyl chloride, the reduction step itself is typically high-yielding and fast. organic-chemistry.org This route is well-suited for large-scale industrial production due to the use of relatively inexpensive reagents (zinc) and the high throughput of the reduction step.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Bromo-4,5-dimethoxybenzenethiol, a complete NMR analysis, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, would be required for unambiguous structural confirmation.
¹H NMR Spectral Interpretation for Aromatic Proton and Methoxy (B1213986) Group Assignments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the two methoxy groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, thiol, and methoxy substituents.
The aromatic region would likely show two singlets, as the two protons on the benzene (B151609) ring are in different chemical environments and are not adjacent to each other, precluding spin-spin coupling. The proton at the C6 position is anticipated to appear at a different chemical shift than the proton at the C3 position due to the differing electronic environments. The methoxy groups at positions 4 and 5 would each give rise to a singlet, integrating to three protons each. Their exact chemical shifts would be similar but potentially distinguishable. The thiol proton (-SH) would also produce a singlet, the chemical shift of which can be variable and is often concentration-dependent and can be confirmed by D₂O exchange.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (C3-H) | 7.0 - 7.3 | Singlet | 1H |
| Aromatic-H (C6-H) | 6.8 - 7.1 | Singlet | 1H |
| OCH₃ (C4) | 3.8 - 4.0 | Singlet | 3H |
| OCH₃ (C5) | 3.8 - 4.0 | Singlet | 3H |
| SH | 3.0 - 4.0 | Singlet | 1H |
Note: Predicted values are based on general principles and data from similar compounds.
¹³C NMR Chemical Shifts and Multiplicity Analysis
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule.
The carbon atom attached to the bromine (C2) would be expected to have a lower chemical shift due to the halogen's electronegativity. The carbon bearing the thiol group (C1) would also have a characteristic chemical shift. The two carbons attached to the methoxy groups (C4 and C5) would appear at higher chemical shifts due to the deshielding effect of the oxygen atoms. The two aromatic carbons bearing protons (C3 and C6) would have chemical shifts in the typical aromatic region. Finally, the two methoxy carbons would appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1-SH | 125 - 135 |
| C2-Br | 110 - 120 |
| C3 | 115 - 125 |
| C4-OCH₃ | 145 - 155 |
| C5-OCH₃ | 145 - 155 |
| C6 | 110 - 120 |
| OCH₃ (C4) | 55 - 60 |
| OCH₃ (C5) | 55 - 60 |
Note: Predicted values are based on general principles and data from similar compounds.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping
To definitively assign the proton and carbon signals and establish the connectivity of the atoms within the molecule, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, no cross-peaks would be expected in the aromatic region, confirming the singlet nature of the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons (C3 and C6) by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the substitution pattern. For example, correlations would be expected between the methoxy protons and the carbons at positions 4 and 5, and between the aromatic protons and adjacent quaternary carbons.
Infrared (IR) Spectroscopy for Functional Group Identification (Thiol, Ether, Aromatic Ring)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the thiol (S-H), ether (C-O), and aromatic ring functionalities. Data from related compounds, such as 2-bromo-4,5-dimethoxybenzaldehyde (B182550), show characteristic peaks for the C-Br, C=C aromatic, and C-O ether functional groups. sunankalijaga.org
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thiol | S-H stretch | 2550 - 2600 (weak) |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aromatic Ring | C=C stretch | 1500 - 1600 |
| Ether | C-O stretch (asymmetric) | 1200 - 1275 |
| Ether | C-O stretch (symmetric) | 1020 - 1075 |
| Alkyl | C-H stretch (in OCH₃) | 2850 - 2960 |
| C-Br | C-Br stretch | 500 - 600 |
Note: The C-Br stretch is in the fingerprint region and can be difficult to assign definitively.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₉BrO₂S), HRMS would be used to confirm its molecular formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M]⁺ | C₈H₉BrO₂S | 247.9556 | 249.9535 |
| [M+H]⁺ | C₈H₁₀BrO₂S | 248.9634 | 250.9613 |
| [M+Na]⁺ | C₈H₉BrNaO₂S | 270.9455 | 272.9434 |
Note: These are calculated exact masses.
Chromatographic Techniques for Purity Assessment (e.g., GC-MS, HPLC)
The purity of this compound is critical for its application in research and synthesis. Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for assessing the purity of this compound. These methods allow for the separation, identification, and quantification of the main component and any potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would typically involve volatilizing the sample and passing it through a capillary column, where separation occurs based on boiling point and interactions with the stationary phase.
Derivatization: Thiols can sometimes exhibit poor chromatographic peak shape due to their polarity and propensity for oxidation. To improve volatility and analytical performance, derivatization is a common strategy. nih.govacs.org A common derivatizing agent for thiols is pentafluorobenzyl bromide (PFBBr), which reacts with the thiol group to form a less polar and more volatile thioether. nih.govnih.gov
Analysis and Detection: The separated components are then introduced into the mass spectrometer. Electron impact (EI) is a frequently used ionization mode for the analysis of thiols. nih.govnih.gov For brominated aromatic compounds, negative chemical ionization (NCI) mass spectrometry offers high selectivity and sensitivity. osti.gov This technique can selectively detect brominated compounds by monitoring the characteristic bromide anions (m/z 79 and 81), which are often dominant fragments. osti.gov
The resulting chromatogram would display a major peak corresponding to the derivatized this compound, with smaller peaks indicating the presence of impurities. The mass spectrum of the major peak would provide a fragmentation pattern that can be used to confirm the molecular structure.
Illustrative GC-MS Parameters:
| Parameter | Value |
| Instrument | Agilent 6890N GC coupled to an Agilent 5973N MS nih.gov |
| Column | DB-5 (30 m x 0.25 mm x 0.5 µm) nih.gov |
| Injection Mode | Splitless nih.gov |
| Injector Temperature | 250 °C nih.gov |
| Oven Program | 40 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold) |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) |
| Mass Range | m/z 50-550 |
This data is illustrative and based on methods for analogous compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC-MS and is particularly well-suited for the analysis of less volatile or thermally sensitive compounds. For the purity assessment of this compound, reversed-phase HPLC is a common approach. acs.orgresearchgate.net
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.
Detection: A UV detector is often used for HPLC analysis of aromatic compounds due to the presence of the benzene ring, which absorbs UV light. The detection wavelength would be set to a value where this compound exhibits maximum absorbance to ensure high sensitivity. For more definitive identification and quantification, especially at trace levels, HPLC can be coupled with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS). acs.orgresearchgate.net These techniques have been successfully applied to the analysis of other bromo-dimethoxy aromatic compounds. nih.govnih.gov
Purity Determination: The purity of a sample of this compound is determined by the relative area of its peak in the chromatogram compared to the total area of all peaks. An impurity profile can be established by identifying and quantifying any minor peaks present.
Illustrative HPLC Parameters:
The following table provides an example of HPLC conditions that could be adapted for the purity assessment of this compound, based on established methods for substituted benzenes and related compounds. nih.govresearchgate.net
| Parameter | Value |
| Instrument | Shimadzu Prominence HPLC System with UV-Vis Detector creative-proteomics.com |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This data is illustrative and based on methods for analogous compounds.
By employing these chromatographic techniques, a comprehensive assessment of the purity of this compound can be achieved, ensuring its suitability for subsequent scientific applications.
Chemical Reactivity and Reaction Mechanism Investigations
Reactivity of the Aryl Bromide Moiety
The presence of a bromine atom on the aromatic ring opens up avenues for various substitution and coupling reactions, primarily leveraging palladium catalysis.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group. libretexts.org In the case of 2-Bromo-4,5-dimethoxybenzenethiol, the methoxy (B1213986) groups are electron-donating, which generally disfavors classical SNAr reactions. However, under specific conditions or with highly activated nucleophiles, substitution might occur. For instance, 4-bromo-5-nitrophthalodinitrile undergoes nucleophilic aromatic substitution of the bromine atom with morpholine. pleiades.online While direct SNAr on this compound is not extensively documented, related compounds demonstrate the potential for such transformations. For example, the reaction of 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide (B78521) proceeds readily at room temperature to yield 2,4,6-trinitrophenol. libretexts.org The viability of SNAr reactions on this compound would likely require harsh reaction conditions or conversion of the thiol to a more electron-withdrawing group.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety of this compound makes it an excellent substrate for these transformations.
Suzuki Reaction: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. harvard.edu This reaction is widely used for the synthesis of biaryls. This compound can be coupled with various arylboronic acids to generate more complex molecular architectures. For example, the Suzuki coupling of 2,5-dibromo-3-hexylthiophene (B54134) with arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate (B84403) has been shown to produce 2,5-biaryl-3-hexylthiophenes in good yields. nih.gov Similarly, the reaction of 2,4-dibromopyridine (B189624) can be controlled to achieve selective coupling at different positions depending on the catalyst and ligands used. nih.gov
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. youtube.com This reaction allows for the formation of substituted alkenes. While specific examples with this compound are not prevalent in the literature, the general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination.
Sonogashira Reaction: The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgnih.gov This reaction is a reliable method for the synthesis of substituted alkynes. This compound can react with various terminal alkynes to form the corresponding aryl alkynes. For instance, the copper-free Sonogashira coupling of 1-bromo-3,5-dimethoxybenzene (B32327) with 3-ethynylpyridine (B57287) has been successfully demonstrated using a specific palladium precatalyst. nih.gov The reaction of 5-bromoindole (B119039) with phenylacetylene (B144264) also proceeds via a Sonogashira coupling mechanism. researchgate.net
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Biaryl |
| Heck | Alkene | Pd(OAc)₂, PPh₃ | Arylalkene |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI | Arylalkyne |
Oxidative Addition and Reductive Elimination Pathways
The catalytic cycles of palladium-catalyzed cross-coupling reactions are fundamentally governed by oxidative addition and reductive elimination steps. libretexts.orglibretexts.org
Oxidative Addition: In this initial step, the palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. libretexts.org This process involves the formal oxidation of the palladium center from the 0 to the +2 state. The metal center acts as both a Lewis acid and a Lewis base during this process. libretexts.org
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled to the palladium(II) center are eliminated to form the final product, and the palladium(0) catalyst is regenerated. libretexts.org This step involves the reduction of the palladium center from +2 to 0. For reductive elimination to occur, the ligands must typically be in a cis position relative to each other. libretexts.org
Reactivity of the Thiol Group
The thiol group (-SH) of this compound is a versatile functional group that can participate in a variety of reactions, including additions and oxidations.
Thiol-Ene Reactions and Radical Additions
The thiol-ene reaction is a radical addition of a thiol to an unsaturated compound, such as an alkene or alkyne. beilstein-journals.org This reaction proceeds via a radical chain mechanism, often initiated by light or a radical initiator. The thiol group of this compound can add across a double or triple bond, leading to the formation of a new carbon-sulfur bond. An oxidative variant of the thiol-ene reaction allows for the direct addition of thiols to olefins to form sulfoxides in the presence of an oxidant. organic-chemistry.org
Oxidation Pathways to Sulfides, Sulfoxides, and Sulfones
The sulfur atom in the thiol group can exist in various oxidation states, allowing for the synthesis of sulfides, sulfoxides, and sulfones.
Sulfides: Thiols can be converted to sulfides (thioethers) through various methods, such as reaction with alkyl halides. researchgate.net For example, a simple and efficient protocol for the preparation of sulfides involves the reaction of thiols with benzyl (B1604629) or allyl halides under solvent- and catalyst-free conditions. researchgate.net
Sulfoxides: The oxidation of sulfides provides a common route to sulfoxides. organic-chemistry.org A variety of oxidizing agents can be used, including hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org For instance, the selective oxidation of sulfides to sulfoxides can be achieved using 30% hydrogen peroxide with a recyclable silica-based tungstate (B81510) catalyst. organic-chemistry.org
Sulfones: Further oxidation of sulfoxides, or direct, more forceful oxidation of sulfides, yields sulfones. organic-chemistry.org Reagents like potassium permanganate (B83412) or hydrogen peroxide under different conditions can be employed for this transformation. organic-chemistry.orgresearchgate.net For example, oxidation of sulfides with 30% hydrogen peroxide catalyzed by niobium carbide efficiently produces the corresponding sulfones. organic-chemistry.org
| Product | General Structure | Oxidation State of Sulfur | Typical Reagents |
| Sulfide (B99878) | R-S-R' | -2 | Alkyl halide |
| Sulfoxide | R-S(=O)-R' | 0 | H₂O₂, m-CPBA |
| Sulfone | R-S(=O)₂-R' | +2 | KMnO₄, H₂O₂ (stronger conditions) |
Thiolate Anion Chemistry and Nucleophilicity
The thiol group (-SH) of this compound is its most acidic site. In the presence of a base, it is readily deprotonated to form the corresponding thiolate anion. Aromatic thiols are generally more acidic than their aliphatic counterparts and significantly more acidic than analogous alcohols (phenols), a property attributed to the larger size and greater polarizability of the sulfur atom, which better stabilizes the negative charge of the conjugate base. masterorganicchemistry.comchemistrysteps.com
The resulting 2-bromo-4,5-dimethoxybenzenethiolate anion is a potent nucleophile. Several key characteristics define its reactivity:
High Nucleophilicity: Thiolates are excellent nucleophiles, often reacting more rapidly than their corresponding alkoxides in substitution reactions. masterorganicchemistry.com The sulfur atom's soft nature makes it particularly effective in attacking soft electrophilic centers.
SN2 Reactions: The thiolate can readily participate in SN2 reactions with alkyl halides to form thioethers (sulfides). Due to the lower basicity of the thiolate compared to alkoxides, competing E2 elimination reactions are less of a concern, even with secondary alkyl halides. chemistrysteps.com
Nucleophilic Aromatic Substitution (SNAr): The thiolate can act as a nucleophile in SNAr reactions with activated aryl halides. acs.orgacs.org In the context of its own structure, the bromine atom is on an electron-rich ring, making it unreactive toward standard SNAr pathways unless external activating factors are present.
Halogenophilicity: In certain cases, instead of attacking a carbon atom, a soft nucleophile like a thiolate can attack a halogen atom in what is known as a halogenophilic attack (SN2X). acs.org This pathway could be relevant in reactions with other halogenated species.
Reactions with Elemental Sulfur: Benzenethiolate anions can react with elemental sulfur (S₈) to form diaryl disulfides and other polysulfanide species. researchgate.netresearchgate.net
The nucleophilicity of the 2-bromo-4,5-dimethoxybenzenethiolate would be modulated by the electronic effects of the ring substituents. The two methoxy groups are electron-donating through resonance, which increases the electron density on the aromatic ring and on the sulfur atom, thereby enhancing its nucleophilicity compared to an unsubstituted benzenethiolate. Conversely, the bromine atom has an inductive electron-withdrawing effect.
Table 1: Comparison of Acidity and Nucleophilicity
| Compound/Ion | pKa (approx.) | Relative Nucleophilicity | Key Reactive Properties |
| Benzenethiol | 6.6 | High | Good nucleophile, soft |
| Phenol | 10.0 | Moderate | Harder nucleophile than thiolate |
| This compound | Slightly higher than 6.6 (due to electron-donating groups) | Very High | Enhanced nucleophilicity due to methoxy groups |
| Benzenethiolate | N/A | Excellent | Soft nucleophile, low basicity |
| Phenoxide | N/A | Good | Hard nucleophile, stronger base |
| 2-Bromo-4,5-dimethoxybenzenethiolate | N/A | Excellent | Soft nucleophile, enhanced by ring substituents |
Data is based on established chemical principles and relative comparisons.
Reactivity of the Dimethoxy Groups
The two methoxy groups on the aromatic ring are generally stable ether linkages. However, they can undergo specific reactions under forcing conditions.
Demethylation Reactions
The cleavage of the methyl-aryl ether bond is a known transformation, typically requiring harsh reagents. For this compound, selective or complete demethylation would yield the corresponding dihydroxy or monohydroxy-monomethoxy derivatives. Common reagents used for the demethylation of aryl methyl ethers include strong protic acids like HBr or HI, and Lewis acids such as BBr₃. The reaction with BBr₃ is often preferred due to its high efficacy at lower temperatures.
The reaction mechanism with BBr₃ involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack on the methyl group by a bromide ion, proceeding via an SN2 pathway. Given the presence of two methoxy groups, controlling the stoichiometry of the Lewis acid could potentially allow for selective mono-demethylation.
Directed Ortho Metalation (DoM) Strategies
Directed ortho Metalation (DoM) is a powerful synthetic strategy for regioselective functionalization of aromatic rings. wikipedia.org The reaction uses an organolithium reagent (like n-BuLi or s-BuLi) to deprotonate the position ortho to a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, directing the deprotonation to an adjacent position. baranlab.org
In this compound, there are three potential DMGs: the two methoxy groups and the thiol group (or a protected version thereof).
Thiol Group: The acidic proton of the thiol is the most significant challenge for DoM. It would instantly quench the highly basic organolithium reagent. Therefore, the thiol group must be protected prior to any attempted DoM reaction. Common protecting groups for thiols include silyl (B83357) ethers or thioacetals.
Methoxy Groups: Methoxy groups are well-established, albeit moderately powerful, directing groups. wikipedia.orgharvard.edu In the protected form of this compound, the methoxy groups would direct lithiation to the available ortho positions. The C4-methoxy group has one available ortho position at C3. The C5-methoxy group has an ortho position at C6.
Bromine Atom: Halogens like bromine can also direct metalation, though they are weaker than methoxy groups. nih.gov More commonly, they facilitate metal-halogen exchange.
The most likely position for DoM on a protected derivative would be C3, which is ortho to the C4-methoxy group. The C6 position is sterically hindered by the adjacent bromine atom. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (E⁺) to introduce a new substituent at the C3 position with high regioselectivity.
Table 2: Potential Directed Ortho Metalation Sites
| Directing Group | Ortho Position | Feasibility/Comments |
| -SH | N/A | Must be protected. Will quench organolithium reagent. |
| C4-OCH₃ | C3 | Most probable site. Electronically activated. |
| C5-OCH₃ | C6 | Less probable due to steric hindrance from adjacent bromine. |
Mechanistic Studies of Key Transformations
Elucidating the precise mechanisms of reactions involving this compound would rely on established techniques of physical organic chemistry.
Kinetic Isotope Effects and Transition State Analysis
The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.orglibretexts.org For reactions involving this molecule, several KIE studies could be designed:
Deuterium (B1214612) KIE for C-H Bond Cleavage: In an electrophilic aromatic substitution reaction (e.g., nitration or halogenation), one could synthesize the C3-deuterated analogue of this compound. If the C-H (or C-D) bond is broken in the rate-determining step, a significant primary KIE (kH/kD > 1) would be observed. However, for most electrophilic aromatic substitutions, the initial attack of the electrophile to form the arenium ion intermediate is the slow step, and the subsequent proton loss is fast. In this common scenario, no significant KIE would be observed (kH/kD ≈ 1), providing evidence against C-H bond cleavage being rate-limiting. youtube.com
Secondary KIEs: Secondary KIEs can provide information about changes in hybridization at the transition state. wikipedia.org For example, in an SN2 reaction where the thiolate acts as a nucleophile, substituting the α-carbon of the electrophile with deuterium could reveal the nature of the transition state.
Heavy Atom KIEs: While more difficult to measure, isotope effects using ¹³C or ³⁴S could provide insight into bond formation involving the thiolate or changes within the aromatic ring structure during the rate-determining step of a reaction.
Table 3: Hypothetical KIE Experiments and Interpretations
| Reaction Type | Isotopic Label Position | Expected k_light / k_heavy | Mechanistic Insight |
| Electrophilic Substitution | C3-Deuterium | ≈ 1 | C-H bond breaking is not rate-determining. |
| Demethylation (SN2 on methyl) | CD₃-O-Ar | > 1 (e.g., 1.1-1.4) | C-O bond cleavage is part of the rate-determining step. |
| Thiolate SN2 Attack | Ar-S⁻ + CH₃I vs CD₃I | > 1 (e.g., 1.1-1.3) | C-S bond formation occurs in the transition state. |
Reaction Pathway Elucidation
Determining the complete reaction pathway for a given transformation requires a multi-faceted approach combining kinetic studies, product analysis, and computational modeling.
For a nucleophilic substitution reaction involving the thiolate, the pathway could be elucidated by:
Kinetics: Studying the reaction rate's dependence on the concentrations of the thiolate and the electrophile to determine the reaction order.
Substituent Effects: Comparing the reaction rates of a series of substituted benzenethiols (e.g., varying the groups at the 4- and 5-positions) can help build a Hammett plot. This analysis reveals the electronic demand of the transition state, indicating whether charge is being built up or dissipated at the reaction center. For this compound, the electron-donating methoxy groups would be expected to accelerate reactions where positive charge develops in the ring during the transition state. nih.gov
Intermediate Trapping/Detection: Attempting to trap or spectroscopically observe any proposed intermediates, such as a Meisenheimer complex in an SNAr reaction or a radical anion in a single-electron transfer (SET) pathway. nih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the reaction, calculating the energies of reactants, transition states, intermediates, and products to support a proposed mechanistic pathway.
By combining these experimental and theoretical methods, a detailed picture of the reaction pathways available to this compound can be constructed.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to determine the ground-state energy and electron density of a system, from which numerous other properties can be derived. researchgate.net
Optimization of Ground State Geometries
A fundamental step in any computational study is the optimization of the molecule's ground state geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 2-Bromo-4,5-dimethoxybenzenethiol, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to achieve this. nih.gov The optimized structure provides insights into the steric and electronic effects of the bromo, methoxy (B1213986), and thiol substituents on the benzene (B151609) ring. For instance, the orientation of the methoxy groups and the thiol group relative to the ring and to each other would be determined.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Value |
| C-Br Bond Length (Å) | Data not available |
| C-S Bond Length (Å) | Data not available |
| S-H Bond Length (Å) | Data not available |
| C-O Bond Lengths (Å) | Data not available |
| C-C-Br Bond Angle (°) | Data not available |
| C-C-S Bond Angle (°) | Data not available |
| C-S-H Bond Angle (°) | Data not available |
| O-C-C-C Dihedral Angles (°) | Data not available |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The electron density distribution of these orbitals would likely show significant contributions from the sulfur atom of the thiol group and the π-system of the benzene ring.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Mulliken Charge Distribution and Electrostatic Potential Surface (MESP) Analysis
Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into the charge distribution and polarity of bonds. The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution. nih.gov
In an MESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. mdpi.com Regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. mdpi.com For this compound, the MESP would likely show a negative potential around the oxygen atoms of the methoxy groups and the sulfur atom of the thiol group, while the hydrogen atom of the thiol group would exhibit a positive potential. nih.govmdpi.com
Prediction of Spectroscopic Parameters (NMR, IR)
Computational methods can predict spectroscopic data, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.
DFT calculations can be used to predict the vibrational frequencies that correspond to the peaks in an Infrared (IR) spectrum. researchgate.net These calculations can help in the assignment of specific vibrational modes to the observed absorption bands. For this compound, characteristic vibrational frequencies for the S-H stretch, C-S stretch, C-Br stretch, and the various vibrations of the benzene ring and methoxy groups would be calculated.
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. nih.gov These theoretical predictions, when compared with experimental data, can aid in the structural elucidation of the molecule.
Computational Studies of Reaction Mechanisms and Energy Barriers
Theoretical chemistry can be employed to explore the potential reaction pathways of this compound. By mapping the potential energy surface, transition states can be located, and the energy barriers for various reactions can be calculated. researchgate.net This provides a deeper understanding of the reaction kinetics and mechanisms. For example, the mechanism of reactions involving the thiol group, such as oxidation or S-alkylation, could be investigated.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamics of the molecule and its interactions with its environment, such as solvent molecules or other reactants. frontiersin.org For this compound, MD simulations could be used to study its conformational flexibility, diffusion in a solvent, and the formation of intermolecular hydrogen bonds involving the thiol group.
Synthetic Applications in Advanced Organic Chemistry and Materials Science
Precursor in Complex Molecule Synthesis (Excluding Pharmaceutical End Products)
The strategic placement of bromo, methoxy (B1213986), and thiol groups on the benzene (B151609) ring makes 2-Bromo-4,5-dimethoxybenzenethiol a versatile starting material for the synthesis of more elaborate molecular architectures.
Building Block for Heterocyclic Systems
While direct applications of this compound in the synthesis of heterocyclic systems are not extensively documented in readily available literature, the inherent reactivity of the thiol group suggests its potential for constructing sulfur-containing heterocycles. Thiophenols are known to undergo reactions such as condensation with dicarbonyl compounds to form thiophene (B33073) derivatives or participation in cyclization reactions to yield benzothiazoles and other related structures. The presence of the bromo and dimethoxy groups on the benzene ring could further influence the reactivity and electronic properties of the resulting heterocyclic systems.
Intermediate for Functionalized Benzenoid Compounds
The primary documented use of precursors to this compound, such as 2-bromo-4,5-dimethoxybenzaldehyde (B182550), is in the synthesis of functionalized benzenoid compounds. These reactions highlight the utility of the 2-bromo-4,5-dimethoxy substitution pattern in building complex organic molecules.
For instance, 2-bromo-4,5-dimethoxybenzaldehyde can be synthesized from 3,4-dimethoxybenzaldehyde (B141060) through bromination in acetic acid or methanol (B129727), with the latter providing yields of 90-92%. mdma.ch This aldehyde can then undergo further reactions. One notable transformation is its condensation with cyanoacetic acid, followed by reduction and decarboxylation, to produce 2-bromo-4,5-dimethoxybenzenepropanenitrile. google.comgoogle.com This multi-step synthesis from the aldehyde yields the final propanenitrile derivative. google.com
Another key reaction involves the conversion of 2-bromo-4,5-dimethoxybenzoic acid to its corresponding acid chloride, 2-bromo-4,5-dimethoxybenzoyl chloride, by refluxing with thionyl chloride. chemicalbook.com This acid chloride is a reactive intermediate that can be used to introduce the 2-bromo-4,5-dimethoxyphenyl moiety into larger molecules through acylation reactions.
Furthermore, the related compound 2-bromo-4,5-dimethoxybenzyl bromide serves as a crucial intermediate. patsnap.com It can be synthesized from 3,4-dimethoxymethylbenzene in a one-pot reaction involving electrophilic bromination followed by free radical bromination, with yields reaching up to 85%. patsnap.com
The following table summarizes the synthesis of some key functionalized benzenoid compounds derived from precursors of this compound.
| Starting Material | Reagents | Product | Yield | Reference |
| 3,4-dimethoxybenzaldehyde | Bromine, Methanol | 2-Bromo-4,5-dimethoxybenzaldehyde | 90-92% | mdma.ch |
| 2-bromo-4,5-dimethoxybenzaldehyde | Cyanoacetic acid, then reduction/decarboxylation | 2-bromo-4,5-dimethoxybenzenepropanenitrile | 50.1% (overall) | google.com |
| 2-bromo-4,5-dimethoxybenzoic acid | Thionyl chloride | 2-bromo-4,5-dimethoxybenzoyl chloride | - | chemicalbook.com |
| 3,4-dimethoxymethylbenzene | Bromate, Bromide, Sulfuric acid, Initiator | 2-bromo-4,5-dimethoxybenzyl bromide | up to 85% | patsnap.com |
Role in Catalysis and Ligand Design
The presence of a soft sulfur donor atom in this compound makes it a candidate for the design of ligands for transition metal catalysis.
Thiol-Based Ligands for Transition Metal Catalysis
Thiol-based ligands are widely used in coordination chemistry and catalysis due to the strong affinity of sulfur for many transition metals. Polythioamides, for example, exhibit selective coordination with transition metal ions. wiley-vch.de While specific research detailing the use of this compound in creating ligands for catalysis is not prominent, its structure is analogous to other thiophenols employed for this purpose. The synthesis of such a ligand would typically involve the deprotonation of the thiol group to form a thiolate, which can then be coordinated to a metal center. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be fine-tuned by the electron-donating methoxy groups and the electron-withdrawing bromo group on the aromatic ring.
Development of Sulfur-Containing Polymers and Advanced Materials
Sulfur-containing polymers are a significant class of materials known for their unique optical and mechanical properties. wiley-vch.dersc.org The incorporation of sulfur atoms into polymer backbones can lead to materials with high refractive indices, enhanced thermal stability, and good adhesion to metal surfaces. rsc.orgnih.gov
Precursor for High-Refractive-Index Polymers (HRIPs)
High-refractive-index polymers (HRIPs) are sought after for applications in optical devices such as lenses and optical fibers. nih.govuni-marburg.de The inclusion of sulfur, particularly in the form of thioether or sulfone linkages, is a common strategy to increase the refractive index of a polymer. nih.govresearchgate.net Polymers with a high sulfur content often exhibit high refractive indices. mdpi.com
While there is no direct evidence of this compound being used as a monomer for HRIPs in the reviewed literature, its molecular structure contains the necessary components. The thiol group provides a reactive site for polymerization, such as through thiol-ene click chemistry or condensation reactions, to incorporate sulfur into the polymer backbone. nih.gov The aromatic nature of the benzene ring also contributes to a higher refractive index.
The general approach to creating HRIPs involves designing polymers with a high refractive index group, a flexible spacer, and a polymerizable group. uni-marburg.de In this context, the 2-bromo-4,5-dimethoxyphenylthio moiety could serve as the high refractive index component.
The table below provides examples of refractive indices for different types of sulfur-containing polymers, illustrating the potential for materials derived from sulfur-containing monomers.
| Polymer Type | Monomers | Refractive Index (n) | Wavelength (nm) | Reference |
| Poly(episulfide-thiol) | Episulfide and thiol monomers | 1.707 | 590 | - |
| Sulfur-DIT Copolymer | Elemental Sulfur, 2,5-diisopropenylthiophene (DIT) | 1.93 | 375 | nih.gov |
| Sulfur-DIT Copolymer | Elemental Sulfur, 2,5-diisopropenylthiophene (DIT) | 1.84 | 780 | nih.gov |
Integration into Conjugated Polymer Systems
The unique combination of a polymerizable thiol group and a bromo-substituent, which can participate in cross-coupling reactions, makes this compound a promising, yet underexplored, building block for novel conjugated polymers. Such polymers are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The thiol (-SH) group can be utilized for polymerization through several established methods. For instance, thiol-ene "click" reactions, which involve the radical-mediated addition of a thiol to a double bond, offer a highly efficient and orthogonal route to polymer synthesis. researchgate.net This approach would allow for the incorporation of the this compound unit into a variety of polymer backbones. Furthermore, aromatic thiols can be used as initiators in certain polymerization processes. google.com
The bromine atom on the benzene ring serves as a versatile handle for post-polymerization modification or for direct involvement in polymerization. It is particularly well-suited for transition-metal-catalyzed cross-coupling reactions. For example, Kumada catalyst-transfer polycondensation, a powerful method for creating regioregular polythiophenes, often employs brominated thiophene monomers. rsc.org Analogously, this compound could be used in similar polymerization strategies, such as Suzuki-Miyaura or Stille couplings, to create well-defined polymer architectures. jst.go.jp The direct arylation polymerization (DArP) protocol is another modern technique that could potentially utilize this brominated monomer, offering a more atom-economical route to conjugated polymers. rsc.org
The two methoxy (-OCH3) groups on the benzene ring are expected to significantly influence the properties of any resulting polymer. As electron-donating groups, they would increase the electron density of the polymer backbone, which generally leads to a lower oxidation potential and a smaller bandgap. rsc.org This tuning of the electronic properties is crucial for optimizing the performance of organic electronic devices.
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Functional Group Involved | Potential Outcome | Reference for Analogy |
| Thiol-ene "Click" Reaction | Thiol (-SH) | Incorporation into various polymer backbones with high efficiency. | researchgate.net |
| Thiol-bromo "Click" Reaction | Thiol (-SH) and Bromo (-Br) | One-pot synthesis of complex polymer architectures like star polymers. | acs.org |
| Kumada Coupling | Bromo (-Br) | Formation of regioregular conjugated polymers. | rsc.org |
| Suzuki-Miyaura Coupling | Bromo (-Br) | Synthesis of functionalized polythiophenes and other conjugated polymers. | rsc.org |
| Stille Coupling | Bromo (-Br) | Versatile method for creating carbon-carbon bonds in polymer chains. | jst.go.jp |
| Direct Arylation Polymerization (DArP) | Bromo (-Br) | An atom-economical approach to synthesizing conjugated polymers. | rsc.org |
Applications in Chemo-sensing and Analytical Tools (Non-biological)
The thiol group is a key feature that makes this compound a strong candidate for the development of non-biological chemosensors. Thiols are well-known for their strong affinity for heavy metal ions, and this interaction can be harnessed to create selective and sensitive analytical tools. newcastle.edu.au
A chemosensor typically consists of a receptor unit that binds to the analyte and a signaling unit that produces a detectable change, such as a change in color (colorimetric) or fluorescence (fluorometric). nih.govresearchgate.net In a sensor based on this compound, the thiol group would act as the receptor for metal ions like mercury (Hg²⁺), silver (Ag⁺), lead (Pb²⁺), or cadmium (Cd²⁺). mdpi.com The binding of the metal ion to the sulfur atom would perturb the electronic structure of the molecule, leading to a change in its spectroscopic properties.
To create a functional chemosensor, this compound would likely need to be further functionalized to incorporate a chromophore or fluorophore. The brominated position offers a convenient site for such modifications via cross-coupling reactions. For instance, a fluorescent dye could be attached to the benzene ring at the position of the bromine atom. The binding of a metal ion to the nearby thiol group could then lead to a quenching or enhancement of the fluorescence, providing a clear signal for detection. nih.govacs.org This "turn-on" or "turn-off" fluorescence response is a common mechanism in chemosensor design.
Furthermore, this compound could be immobilized on a solid support, such as a nanoparticle or an electrode surface, to create a reusable sensor device. The thiol group provides a natural anchor for binding to gold surfaces, a common strategy in the fabrication of electrochemical sensors. nih.gov An electrochemical sensor based on this compound could detect metal ions by measuring changes in electrical properties, such as current or potential, upon analyte binding. nih.gov The synergistic effects of the thiol for binding and the aromatic system for electronic transduction could lead to highly sensitive detection platforms. researchgate.net
Table 2: Potential Chemo-sensing Applications of this compound
| Analyte Class | Key Functional Group | Potential Sensing Mechanism | Reference for Analogy |
| Heavy Metal Ions (e.g., Hg²⁺, Ag⁺) | Thiol (-SH) | Colorimetric or fluorometric change upon binding. | nih.govmdpi.com |
| Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) | Thiol (-SH) | Electrochemical detection via immobilization on an electrode. | nih.gov |
| Reactive Oxygen Species | Thiol (-SH) | Changes in fluorescence or absorbance upon oxidation of the thiol. | acs.org |
Future Research Directions and Emerging Trends
Sustainable and Green Chemistry Approaches for Synthesis
The future synthesis of 2-Bromo-4,5-dimethoxybenzenethiol is expected to pivot towards sustainable and green chemistry principles to minimize environmental impact and enhance efficiency. Traditional methods for creating substituted thiophenols often rely on harsh reagents and generate significant waste. Emerging research, however, points toward more eco-friendly alternatives.
Future synthetic strategies will likely focus on several key green chemistry areas:
Use of Safer Reagents: Replacing hazardous reagents is a primary goal. For instance, instead of using highly toxic hydrogen sulfide (B99878) (H₂S), researchers are exploring safer sulfur sources like sodium sulfide nonahydrate (Na₂S·9H₂O) for the conversion of aryl halides to thiols. organic-chemistry.org
Environmentally Benign Solvents: A shift from volatile organic compounds (VOCs) to greener solvents such as water or ionic liquids is anticipated. mdpi.com Water, in particular, is an ideal solvent for many reactions involving heterocyclic compounds. mdpi.com
Catalytic Innovations: The development of metal-free catalytic systems is a significant trend. For example, environmentally benign, metal-free oxidation of thiophenols has been achieved using ammonium (B1175870) nitrate (B79036) and oxygen as a terminal oxidant. semanticscholar.org Copper-catalyzed reactions, which are more economical and less toxic than those using precious metals like palladium, are also being refined for C-S bond formation. organic-chemistry.org
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a powerful tool that can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. rasayanjournal.co.in This technique is well-suited for the rapid synthesis of sulfur-containing heterocyclic compounds. rasayanjournal.co.in
Table 1: Comparison of Synthetic Approaches for Substituted Thiophenols
| Feature | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Sulfur Source | Often uses hazardous reagents like H₂S gas or P₄S₁₀. | Employs safer alternatives such as Na₂S·9H₂O or elemental sulfur. organic-chemistry.org |
| Solvents | Relies on volatile organic compounds (VOCs) like DMF or toluene. organic-chemistry.org | Utilizes water, ethanol, or ionic liquids to reduce environmental impact. mdpi.com |
| Catalysts | May require stoichiometric amounts of harsh reagents or expensive noble metal catalysts. | Focuses on catalyst recycling, earth-abundant metal catalysts (e.g., CuI), or metal-free systems. organic-chemistry.orgsemanticscholar.org |
| Energy Input | Typically involves prolonged heating under reflux. | Employs energy-efficient methods like microwave irradiation to shorten reaction times. rasayanjournal.co.in |
| Waste Profile | Generates significant amounts of hazardous and corrosive waste. | Designed to minimize byproducts and facilitate easier, safer disposal ("atom economy"). researchgate.net |
Exploration of Novel Reactivity Patterns
The unique arrangement of functional groups in this compound opens the door to exploring novel and selective chemical transformations. The compound features a soft nucleophilic thiol group and a carbon-bromine bond that is amenable to a wide range of cross-coupling reactions. Future research will likely concentrate on leveraging this dual reactivity.
Key areas for exploration include:
Thiol-Ene/Thiol-Yne "Click" Chemistry: The thiol group is an excellent participant in "click" reactions, allowing for the efficient and atom-economical formation of carbon-sulfur bonds with alkenes and alkynes under mild, often catalyst-free conditions. nih.govnih.gov This provides a straightforward route to complex molecules with well-defined architectures.
Orthogonal Functionalization: A major research thrust will be the development of orthogonal strategies that allow for the selective reaction of either the thiol or the bromo group while leaving the other untouched. For example, the thiol can be selectively engaged in Michael additions or S-alkylations, followed by a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig) at the C-Br bond.
Photoredox Catalysis: Visible-light photoredox catalysis offers a modern approach to activate the molecule. This method can facilitate novel transformations, such as the nickel-catalyzed hydrothiolation of allenes, which forms allylic thioethers under exceptionally mild conditions. acs.org
Oxidative Coupling and Derivatization: The thiol group can be readily oxidized to form disulfides, sulfonyl chlorides, or sulfonic acids. nih.gov This opens up pathways to other important classes of compounds, such as sulfonamides, which are prevalent in medicinal chemistry.
Table 2: Potential Reactivity Patterns of this compound
| Reactive Site | Reaction Type | Potential Products |
|---|---|---|
| Thiol (-SH) | Thiol-Ene/Yne "Click" Reaction | Functionalized thioethers (anti-Markovnikov addition). nih.gov |
| Thiol (-SH) | Nucleophilic Substitution (S-Alkylation/Arylation) | Diverse thioethers. nih.gov |
| Thiol (-SH) | Michael Addition | β-Thio-carbonyl compounds and related structures. rsc.org |
| Thiol (-SH) | Oxidation | Disulfides, sulfonyl halides, sulfonamides. nih.gov |
| Bromo (C-Br) | Suzuki Coupling | Biaryl compounds with a thiomethyl ether scaffold. |
| Bromo (C-Br) | Buchwald-Hartwig Amination | Aryl amines with a thiomethyl ether scaffold. |
| Bromo (C-Br) | Sonogashira Coupling | Aryl alkynes for advanced materials. |
Advanced Materials Integration and Performance Optimization
The distinct properties of this compound make it a compelling candidate for the development of advanced functional materials. The thiol group's strong affinity for noble metal surfaces is a cornerstone of nanotechnology, while the electronically-tuned aromatic ring provides a platform for creating materials with tailored optical and electronic properties.
Emerging trends in materials science for this compound include:
Self-Assembled Monolayers (SAMs): The thiol group can act as a robust anchor to form highly ordered SAMs on gold, silver, and copper surfaces. researcher.life The bromo- and dimethoxy- substituents on the benzene (B151609) ring allow for precise tuning of the monolayer's surface energy, wettability, and electronic characteristics. These functionalized surfaces could be used in sensors, molecular electronics, and corrosion inhibition.
Functional Polymers and Dendrimers: The molecule can serve as a monomer or a functional branching unit in the synthesis of novel polymers. For example, polymerization via the C-Br bond or functionalization via the thiol group could lead to conductive polymers or polymers with high refractive indices for optical applications. researchgate.net
Metal-Organic Frameworks (MOFs): As a functionalized ligand, this compound could be integrated into MOFs. The thiol group could coordinate with metal centers or be post-synthetically modified, while the bromo-dimethoxy unit could influence the framework's porosity and catalytic activity.
Quantum Dots and Nanoparticle Functionalization: Aromatic thiols are widely used to passivate the surface of quantum dots and other nanoparticles, enhancing their stability and tuning their photophysical properties. researcher.life The specific substituents on this molecule could impart unique electronic properties to the functionalized nanoparticles, making them suitable for applications in photocatalysis or biomedical imaging.
Table 3: Potential Applications in Advanced Materials
| Application Area | Role of this compound | Key Functional Group(s) |
|---|---|---|
| Molecular Electronics | Formation of self-assembled monolayers (SAMs) on gold electrodes. researcher.life | Thiol (-SH) |
| Chemical Sensors | Surface functionalization of sensor chips for selective analyte binding. researchgate.net | Thiol (-SH) and Aromatic Ring |
| Optical Materials | Monomer for high refractive index sulfur-containing polymers. researchgate.net | Thiol (-SH) and Aromatic Ring |
| Photocatalysis | Ligand to functionalize semiconductor nanoparticles and tune electronic properties. researcher.life | Thiol (-SH) and Methoxy (B1213986) (-OCH₃) Groups |
| Conductive Polymers | Building block for polymers synthesized via cross-coupling reactions. | Bromo (C-Br) |
Interdisciplinary Research Opportunities
The structural motifs within this compound suggest its potential utility across various scientific disciplines, particularly in medicinal chemistry and biotechnology. The intersection of its functionalities creates opportunities for the rational design of new bioactive agents and research tools.
Promising interdisciplinary avenues include:
Medicinal Chemistry and Drug Discovery: Substituted benzothiazoles, which can be synthesized from 2-aminothiophenols, exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects. mdpi.com this compound is a precursor to analogous benzothiazine structures and other sulfur-containing heterocycles. The dimethoxy substitution pattern is found in many natural products and pharmacologically active molecules, and the bromo-substituent can enhance binding affinity or modulate metabolic stability. Research into its derivatives as potential enzyme inhibitors or antibacterial agents is a promising field. rsc.orgnih.gov
Bioconjugation and Chemical Biology: The thiol group is widely used for bioconjugation, allowing molecules to be attached to proteins or other biomolecules. The unique electronic and steric properties of the 2-bromo-4,5-dimethoxy-substituted ring could be exploited to create novel probes for studying biological systems.
Agrochemicals: Many successful fungicides and herbicides contain substituted aromatic rings and sulfur-based functional groups. The development of novel derivatives of this compound could lead to new agrochemicals with improved efficacy or novel modes of action.
Analytical Chemistry: Aromatic thiols and their derivatives have been developed as specialized reagents for the detection and quantification of metal ions, such as palladium. researchgate.net The specific substitution pattern of this molecule could be leveraged to create highly selective chemosensors for environmental or industrial monitoring.
Table 4: Interdisciplinary Research Fields and Potential Roles
| Field | Potential Application/Role of Derivatives | Relevant Structural Features |
|---|---|---|
| Medicinal Chemistry | Synthesis of novel heterocyclic scaffolds for anticancer or antibacterial agents. mdpi.comnih.gov | Thiol, Bromo, and Dimethoxy Groups |
| Chemical Biology | Development of molecular probes for protein labeling and imaging. | Thiol Group for Bioconjugation |
| Agrochemicals | Core structure for new classes of fungicides or herbicides. | Aromatic Ring and Thiol Group |
| Analytical Chemistry | Design of selective chemosensors for heavy metal detection. researchgate.net | Thiol Group as a Binding Site |
Q & A
Q. What are the standard methods for synthesizing 2-Bromo-4,5-dimethoxybenzenethiol?
- Methodological Answer : The compound is synthesized via electrophilic aromatic substitution. A typical protocol involves brominating veratraldehyde (3,4-dimethoxybenzaldehyde) using KBrO₃ in acidic conditions. Reaction parameters include:
- Molar ratio : 1:1.2 (veratraldehyde:KBrO₃)
- Temperature : 60–70°C under reflux
- Solvent : Acetic acid or H₂SO₄ as a catalyst
Yields vary with scale (21–82%), emphasizing the need for controlled stoichiometry and temperature gradients .
Table 1 : Scale-up yield variations for 2-Bromo-4,5-dimethoxybenzaldehyde (precursor)
| Veratraldehyde (g) | Yield (%) |
|---|---|
| 0.5 | 21.63 |
| 1.0 | 82.03 |
| 2.0 | 69.38 |
| 3.0 | 69.84 |
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap .
- Storage : Keep at 0–6°C in airtight containers to prevent decomposition. Avoid moisture and direct sunlight, as thermal decomposition releases CO and CO₂ .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm bromine and methoxy substituents. Compare with reference spectra of analogous compounds (e.g., 2-bromo-4,5-dimethoxybenzoic acid, melting point 188–190°C) .
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95% GC/HPLC) .
Advanced Research Questions
Q. How can competing bromination sites be minimized during synthesis?
- Methodological Answer : The methoxy groups at positions 4 and 5 direct bromination to position 2 via resonance stabilization. To suppress para-bromination:
- Use dilute H₂SO₄ to enhance electrophilicity of Br⁺.
- Monitor reaction progress with TLC (hexane:ethyl acetate 3:1) to detect byproducts early .
Q. How to resolve discrepancies in spectroscopic data for structural confirmation?
- Methodological Answer :
- Ambiguous NMR peaks : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish methoxy protons from aromatic protons using DEPT-135 .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (theoretical m/z for C₈H₉BrO₂S: 264.94) .
Q. What strategies improve yields in large-scale synthesis?
- Methodological Answer :
Q. How does thermal decomposition affect experimental outcomes?
- Methodological Answer : Decomposition above 150°C generates hazardous gases (CO, CO₂). Mitigation strategies include:
Q. Can this compound serve as a precursor for acetylcholinesterase inhibitors?
- Methodological Answer : Yes, derivatives like (±)-7,8-dihydroxy-3-methyl-isochroman-4-one are synthesized via:
- Step 1 : Coupling with tert-butyl 2-hydroxyacetate to form ether linkages.
- Step 2 : Hydrolysis and amidation to enhance bioactivity. Confirm inhibitory activity via Ellman’s assay (IC₅₀ < 10 µM) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies?
- Methodological Answer : Variations (e.g., 142–144°C vs. 188–190°C) arise from:
Q. How to address conflicting bioactivity data in drug design studies?
- Methodological Answer :
- Control experiments : Test against known standards (e.g., donepezil for acetylcholinesterase).
- Structural analogs : Modify the methoxy/bromo groups to assess SAR. For example, replace Br with Cl to evaluate halogen effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
